molecular formula C25H30N2O3S B1229675 3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide

3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide

Cat. No.: B1229675
M. Wt: 438.6 g/mol
InChI Key: RVOGIHDWXHIJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide is a member of benzamides.

Scientific Research Applications

Melanogenesis Inhibition

A study by Hong et al. (2014) explored the structure-activity relationship of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety. The research highlighted the inhibition of melanogenesis by these compounds, suggesting potential applications in skin depigmentation treatments.

Peptide Synthesis

Research by Fujii et al. (1986) evaluated S-1-adamantylcysteine for peptide synthesis. Their findings indicate the stability and utility of the adamantyl group in peptide synthesis, which could have implications for developing novel peptides.

Arylpalladium Halide Complexes

The study by Stambuli et al. (2002) focused on arylpalladium(II) halide complexes, which included 1-adamantyl-di-tert-butylphosphine. These complexes could play a role in palladium-catalyzed cross-coupling reactions, important in organic synthesis and pharmaceutical development.

Antimicrobial and Anti-Inflammatory Activity

Research by Al-Abdullah et al. (2014) investigated adamantyl-based triazole derivatives for antimicrobial and anti-inflammatory properties. The study demonstrated the potential of these derivatives in treating bacterial infections and inflammation.

Antiarrhythmic Properties

A study by Turilova et al. (2013) examined adamant-2-ylamides of alkylamidocarbonic acids for antiarrhythmic properties. The research indicated significant antiarrhythmic activity, suggesting possible use in treating heart rhythm disorders.

Hypobetalipoproteinemic Agents

Lednicer et al. (1979) investigated compounds related to 4-(1-adamantyloxy)aniline for hypobetalipoproteinemic properties, which could be relevant in managing lipid disorders.

Synthesis and Characterization in Medicinal Chemistry

The synthesis and characterization of adamantane derivatives, such as 3-phenyl-adamantane-1-carboxylic acid, have been reported by Feng et al. (2019). These findings contribute to the development of medicinal chemistry involving the adamantyl group.

Properties

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide

InChI

InChI=1S/C25H30N2O3S/c28-24(27-22-6-2-1-3-7-22)21-5-4-8-23(14-21)31(29,30)26-10-9-25-15-18-11-19(16-25)13-20(12-18)17-25/h1-8,14,18-20,26H,9-13,15-17H2,(H,27,28)

InChI Key

RVOGIHDWXHIJKV-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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